molecular formula C11H18ClN3O4S B2911667 N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide CAS No. 1795284-04-6

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2911667
CAS No.: 1795284-04-6
M. Wt: 323.79
InChI Key: PDTYUJBNXCCFTN-UHFFFAOYSA-N
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Description

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide: is an organic compound that features both an amino group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of benzene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of dyes and pigments.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of sulfa drugs which are known for their antibacterial properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

  • N-(2-Amino-3-methylbutyl)-N,N-dimethylamine
  • N-(2-Amino-3-methylbutyl)pent-4-ynamide

Comparison:

  • N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
  • N-(2-Amino-3-methylbutyl)-N,N-dimethylamine lacks the nitro and sulfonamide groups, making it less reactive in certain chemical reactions.
  • N-(2-Amino-3-methylbutyl)pent-4-ynamide contains a triple bond, which introduces different reactivity patterns compared to the nitro and sulfonamide groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRXQQKWYKJJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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